Methyl 2-(5-formyl-2-methoxyphenoxy)acetate
Description
Properties
IUPAC Name |
methyl 2-(5-formyl-2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-4-3-8(6-12)5-10(9)16-7-11(13)15-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMXEPXCERMLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-formyl-2-methoxyphenoxy)acetate can be achieved through several synthetic routes. One common method involves the reaction of 5-formyl-2-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of methyl (5-formyl-2-methoxyphenoxy)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-formyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl (5-carboxy-2-methoxyphenoxy)acetate.
Reduction: Methyl (5-hydroxymethyl-2-methoxyphenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-formyl-2-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (5-formyl-2-methoxyphenoxy)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)Acetate (CAS 1909309-31-4)
- Molecular Formula: C₁₀H₁₃NO₅S
- Molecular Weight : 259.28 g/mol
- Key Features : Replaces the formyl group with a sulfamoyl (-SO₂NH₂) group.
- Applications : Widely used in pharmaceutical research due to its sulfonamide functionality, which enhances hydrogen-bonding capacity and bioactivity .
- Reactivity : Exhibits higher solubility in polar solvents compared to the formyl analogue, facilitating drug candidate synthesis.
Methyl 2-(2-Fluoro-5-Methoxyphenyl)Acetate (CAS 1427389-00-1)
- Molecular Formula : C₁₀H₁₁FO₃
- Molecular Weight : 198.19 g/mol
- Key Features : Substitutes fluorine at the 2-position instead of formyl.
- Applications : Fluorine’s electron-withdrawing effect improves metabolic stability, making it valuable in agrochemicals .
Methyl 2-(5-Bromo-2-Methoxyphenyl)Acetate (CAS 294860-58-5)
Functional Group Modifications
Ethyl 2-(4-((5-Formyl-2-Methoxyphenoxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetate
- Molecular Formula : C₁₅H₁₇N₃O₅
- Molecular Weight : 319.31 g/mol
- Key Features : Incorporates a triazole ring via click chemistry (CuAAC reaction).
- Applications : Demonstrates antioxidant activity in vitro, with IC₅₀ values comparable to ascorbic acid .
- Synthesis : Achieved via copper-catalyzed azide-alkyne cycloaddition (yield: 50%) .
Methyl 2-Formyl-3,4,5-Trimethoxyphenylacetate
- Molecular Formula : C₁₃H₁₆O₆
- Molecular Weight : 268.26 g/mol
- Key Features : Additional methoxy groups at 3- and 4-positions.
- Applications : Intermediate for (+)-kigelin, a natural isocoumarin with antitumor properties .
- Crystal Structure : Exhibits intramolecular C–H···O hydrogen bonding (bond length: 2.279 Å) and triclinic packing (space group P1) .
Comparative Data Table
Biological Activity
Methyl 2-(5-formyl-2-methoxyphenoxy)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a methoxy group and a formyl group attached to a phenoxyacetate structure. These functional groups are believed to significantly influence the compound's biological activity. The methoxy group enhances lipophilicity, which may improve cellular permeability, while the formyl group can participate in electrophilic reactions, potentially interacting with various biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
| Bacillus cereus | 10 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Case Study: Inhibition of Cytokine Production
In an experimental model using human whole blood, this compound was found to reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that the compound may modulate inflammatory pathways effectively.
The mechanism through which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Binding to Receptors : Its structural features may allow it to bind effectively to specific receptors involved in inflammatory processes.
Comparison with Related Compounds
This compound can be compared with similar compounds such as ethyl (5-formyl-2-methoxyphenoxy)acetate. While both compounds share structural similarities, their biological activities may vary due to differences in solubility and reactivity influenced by their respective functional groups.
Table 2: Comparison of Related Compounds
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Ethyl (5-formyl-2-methoxyphenoxy)acetate | High | Moderate |
Future Research Directions
Further studies are needed to explore:
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.
- Toxicological Assessments : Understanding the safety profile of the compound.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 2-(5-formyl-2-methoxyphenoxy)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions, including:
- Esterification : Reacting 5-formyl-2-methoxyphenol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone .
- Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction or oxidation of a methyl group using CrO₃ under controlled conditions .
- Optimization : Yield improvements (typically 60-75%) require inert atmospheres (N₂/Ar) to prevent aldehyde oxidation and strict temperature control (60-80°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8-10.2 ppm) and methoxy group (δ 3.8-3.9 ppm). The ester carbonyl (C=O) appears at δ 165-170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1740 cm⁻¹) and aldehyde (C=O stretch at ~1710 cm⁻¹) functionalities .
- Mass Spectrometry : Molecular ion peak [M+H⁺] at m/z 238.08 (calculated using monoisotopic mass) .
Q. What are the common chemical reactions involving the aldehyde and ester groups in this compound?
- Methodology :
- Aldehyde Reactivity : Participates in nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., Knoevenagel) to form α,β-unsaturated esters .
- Ester Hydrolysis : Acidic or basic hydrolysis yields the corresponding carboxylic acid, useful for further functionalization .
- Electrophilic Substitution : The methoxy group directs electrophiles (e.g., nitration) to the para position relative to the formyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodology :
- X-ray Crystallography : Use SHELX software for refinement, focusing on resolving disorder in the methoxy or formyl groups. Validate with R-factor convergence (<0.05) and electron density maps .
- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond angles or torsional strains .
Q. What strategies optimize the regioselectivity of substituent introduction on the aromatic ring?
- Methodology :
- Electronic Effects : The methoxy group (electron-donating) and formyl group (electron-withdrawing) create opposing electronic environments. Use directing groups (e.g., –NO₂) to override inherent substituent effects .
- Protection/Deprotection : Temporarily protect the aldehyde as an acetal to prevent undesired side reactions during electrophilic substitutions .
Q. How do solvent polarity and catalyst choice influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids works best in polar aprotic solvents (e.g., DMF) with Pd(PPh₃)₄, achieving >80% conversion .
- Solvent Screening : Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction rates. Low-polarity solvents (e.g., THF) favor nucleophilic attacks on the ester .
Q. What computational methods predict the compound’s bioactivity, and how reliable are these models?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- QSAR Modeling : Train models on derivatives with known activities, focusing on descriptors like logP (lipophilicity) and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
